molecular formula C18H23N3OS B12239968 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine

1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B12239968
M. Wt: 329.5 g/mol
InChI Key: PCDVISQPTJGQRN-UHFFFAOYSA-N
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Description

1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of a thiazole ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperazine derivative under basic conditions.

Industrial production methods for this compound would likely involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like halogens or nitro groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring typically results in the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Mechanism of Action

The mechanism of action of 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity through the inhibition of bacterial enzymes or antiviral activity through the disruption of viral replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

2-cyclopropyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C18H23N3OS/c1-22-17-5-3-2-4-16(17)21-10-8-20(9-11-21)12-15-13-23-18(19-15)14-6-7-14/h2-5,13-14H,6-12H2,1H3

InChI Key

PCDVISQPTJGQRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CSC(=N3)C4CC4

Origin of Product

United States

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